(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Overview
Description
(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is a synthetic organic compound belonging to the class of benzopyrans. This compound is characterized by the presence of two fluorine atoms at the 6 and 8 positions, a hydroxyl group at the 4 position, and a dihydrobenzopyran ring structure. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorophenol and 3,4-dihydro-2H-pyran.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 2,4-difluorophenol with 3,4-dihydro-2H-pyran in the presence of a base such as sodium hydride.
Cyclization: The intermediate compound undergoes cyclization to form the benzopyran ring structure. This step is typically carried out under acidic conditions using a catalyst such as p-toluenesulfonic acid.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 4 position. This is achieved through a hydroxylation reaction using a reagent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4 position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The fluorine atoms at the 6 and 8 positions can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-keto-6,8-difluoro-3,4-dihydro-2H-1-benzopyran.
Reduction: Formation of 4-hydroxy-6,8-difluoro-3,4-dihydro-2H-1-benzopyran derivatives.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It modulates the activity of key signaling pathways such as the NF-κB and MAPK pathways, leading to reduced inflammation and oxidative damage.
Comparison with Similar Compounds
Similar Compounds
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one: Similar structure but lacks the hydroxyl group at the 4 position.
6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure but with chlorine atoms instead of fluorine atoms.
4-hydroxy-3,4-dihydro-2H-1-benzopyran: Lacks the fluorine atoms at the 6 and 8 positions.
Uniqueness
(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which contribute to its distinct chemical and biological properties. The fluorine atoms enhance its stability and lipophilicity, while the hydroxyl group provides a site for further chemical modifications.
Properties
IUPAC Name |
(4R)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJSJWWXNXVNN-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1O)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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